molecular formula C9H16O3 B12653992 6-Oxo-3-methylhexyl acetate CAS No. 84145-52-8

6-Oxo-3-methylhexyl acetate

Cat. No.: B12653992
CAS No.: 84145-52-8
M. Wt: 172.22 g/mol
InChI Key: RGZPPOVGSPGORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-3-methylhexyl acetate is an organic compound with the molecular formula C9H16O3. It is a type of ester, which is a class of compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-3-methylhexyl acetate typically involves the esterification of 6-oxo-3-methylhexanoic acid with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-3-methylhexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: 6-oxo-3-methylhexanoic acid and acetic acid.

    Reduction: 6-hydroxy-3-methylhexyl acetate.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

6-Oxo-3-methylhexyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of 6-Oxo-3-methylhexyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is essential for the compound’s biological activity and metabolism.

Comparison with Similar Compounds

6-Oxo-3-methylhexyl acetate can be compared with other similar esters, such as:

    Ethyl acetate: A common ester used as a solvent in various applications.

    Methyl acetate: Another ester with similar properties but different molecular structure.

    Butyl acetate: Used in the production of lacquers and as a solvent in the chemical industry.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

84145-52-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(3-methyl-6-oxohexyl) acetate

InChI

InChI=1S/C9H16O3/c1-8(4-3-6-10)5-7-12-9(2)11/h6,8H,3-5,7H2,1-2H3

InChI Key

RGZPPOVGSPGORM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)CCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.